molecular formula C14H9ClN2O B11857401 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol

4-Chloro-2-(1,8-naphthyridin-2-YL)phenol

Cat. No.: B11857401
M. Wt: 256.68 g/mol
InChI Key: NENBYHKMTVRJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1,8-naphthyridin-2-YL)phenol is a heterocyclic compound that contains a naphthyridine core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,8-naphthyridin-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dioxane and catalysts such as iridium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,8-naphthyridine derivatives such as:

Uniqueness

4-Chloro-2-(1,8-naphthyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate STAT1 transcriptional pathways sets it apart from other naphthyridine derivatives .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-2-(1,8-naphthyridin-2-yl)phenol

InChI

InChI=1S/C14H9ClN2O/c15-10-4-6-13(18)11(8-10)12-5-3-9-2-1-7-16-14(9)17-12/h1-8,18H

InChI Key

NENBYHKMTVRJSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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